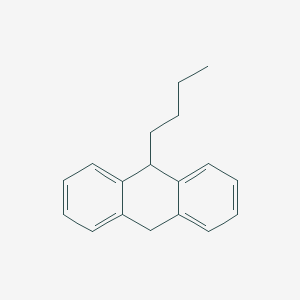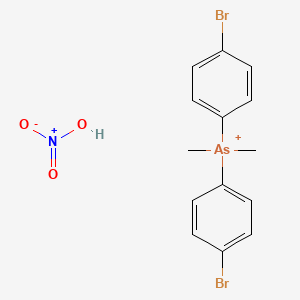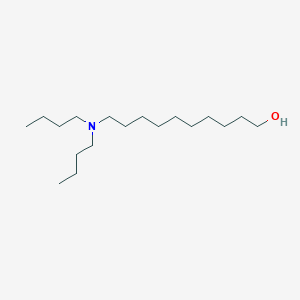
10-(Dibutylamino)decan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Dibutylamino)decan-1-ol is a chemical compound with the molecular formula C18H39NO. It is a long-chain aliphatic alcohol with a dibutylamino group attached to the decane backbone. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Dibutylamino)decan-1-ol typically involves the reaction of decan-1-ol with dibutylamine. One common method is the nucleophilic substitution reaction where decan-1-ol is reacted with dibutylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
10-(Dibutylamino)decan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of decanoic acid or decanone.
Reduction: Formation of decylamine.
Substitution: Formation of decyl halides or esters.
Scientific Research Applications
10-(Dibutylamino)decan-1-ol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of emulsifiers, detergents, and other surfactant-based products.
Mechanism of Action
The mechanism of action of 10-(Dibutylamino)decan-1-ol is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with lipid bilayers and proteins. This interaction can alter the permeability of cell membranes and enhance the solubility of hydrophobic compounds. The dibutylamino group provides additional hydrophobic interactions, making it effective in various applications.
Comparison with Similar Compounds
Similar Compounds
Decan-1-ol: A primary alcohol with similar surfactant properties but lacks the dibutylamino group.
Dibutylamine: An amine with similar hydrophobic properties but lacks the long aliphatic chain.
10-(Dimethylamino)decan-1-ol: A similar compound with a dimethylamino group instead of a dibutylamino group.
Uniqueness
10-(Dibutylamino)decan-1-ol is unique due to the presence of both a long aliphatic chain and a dibutylamino group. This combination provides enhanced surfactant properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
5341-91-3 |
|---|---|
Molecular Formula |
C18H39NO |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
10-(dibutylamino)decan-1-ol |
InChI |
InChI=1S/C18H39NO/c1-3-5-15-19(16-6-4-2)17-13-11-9-7-8-10-12-14-18-20/h20H,3-18H2,1-2H3 |
InChI Key |
ZALSWEIVLRJOPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxaspiro[3.5]non-6-ene](/img/structure/B14726618.png)
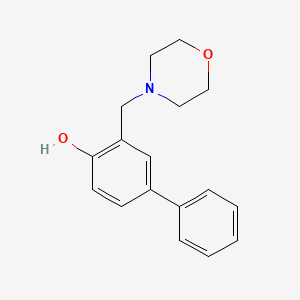
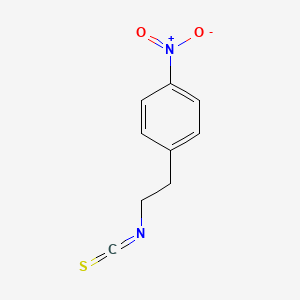
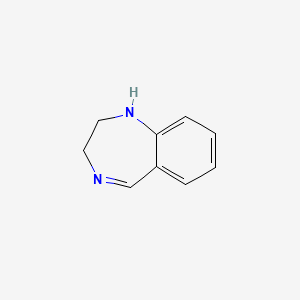
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)
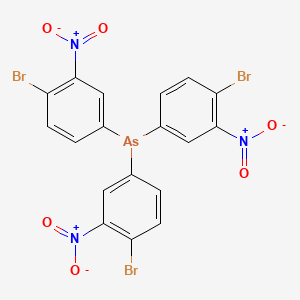
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)

silane](/img/structure/B14726699.png)

